![molecular formula C25H14Cl2F3NO5S B2380036 [2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate CAS No. 338407-45-7](/img/structure/B2380036.png)
[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate
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Overview
Description
The compound contains several functional groups including a benzenesulfonyl group, a chlorobenzoate group, and a trifluoromethylpyridinyl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the positions of these groups on the aromatic rings .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the benzenesulfonyl group could react with amines to form sulfonamides, or the chlorobenzoate group could undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the benzenesulfonyl group could affect its acidity .Scientific Research Applications
- Crop Protection : Trifluoromethylpyridine (TFMP) derivatives, including this compound, play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These derivatives owe their biological activity to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
- Vapor-Phase Reaction : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, can be achieved in good yield via a simple one-step reaction .
- Travoprost : This compound is an FDA-approved prostaglandin F receptor agonist used for treating glaucoma in adults. Its IUPAC name is propan-2-yl (Z)-7-[(1R, 2R, 3R, 5S)-3,5-dihydroxy-2-[(E, 3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate .
- Fluorinated Organic Chemicals : As part of the broader field of fluorinated compounds, this compound contributes to advances in functional materials. Fluorine-containing moieties significantly impact biological activities and physical properties, making fluorinated organic chemicals a critical area of research .
Agrochemicals
Pharmaceuticals
Functional Materials
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Cl2F3NO5S/c26-17-8-6-15(7-9-17)24(32)36-21-11-10-18(13-22(21)37(33,34)19-4-2-1-3-5-19)35-23-20(27)12-16(14-31-23)25(28,29)30/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNPLZBUZPFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Cl2F3NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenecarboxylate |
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